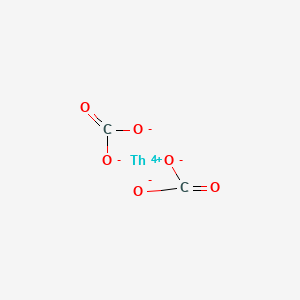
Thorium dicarbonate
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Thorium dicarbonate can be synthesized through the reaction of thorium salts with carbonate sources. One common method involves reacting thorium nitrate with sodium carbonate in an aqueous solution. The reaction proceeds as follows: \[ \text{Th(NO}_3\text{)}_4 + 2 \text{Na}_2\text{CO}_3 \rightarrow \text{C}_2\text{O}_6\text{Th} + 4 \text{NaNO}_3 \]
Industrial Production Methods: In an industrial setting, this compound is typically produced by reacting thorium oxide with carbon dioxide under high-temperature and high-pressure conditions. This process ensures the formation of a pure and stable product.
化学反応の分析
Types of Reactions: Thorium dicarbonate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form thorium dioxide (ThO2).
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions with other anions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or ozone (O3) are used.
Reduction: Reducing agents like hydrogen gas (H2) or carbon monoxide (CO) can be employed.
Substitution: Various halides or other anions can be used as substitutes.
Major Products Formed:
Oxidation: Thorium dioxide (ThO2)
Reduction: Thorium metal (Th)
Substitution: Various thorium halides or other substituted compounds
科学的研究の応用
Thorium dicarbonate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other thorium compounds.
Biology: Research into the biological effects of thorium compounds often involves this compound.
Medicine: this compound has been studied for its potential use in radiotherapy and diagnostic imaging.
Industry: It is used in the production of ceramics and other materials that require thorium-based additives.
作用機序
The mechanism by which thorium dicarbonate exerts its effects depends on the specific application. In radiotherapy, this compound may be used to deliver targeted radiation to cancer cells. The thorium ion (Th4+) interacts with cellular components, leading to cell death. The carbonate ion (CO32-) may play a role in stabilizing the compound and facilitating its delivery to the target cells.
Molecular Targets and Pathways Involved:
Radiotherapy: Thorium ions target DNA and other cellular structures, causing damage and cell death.
Diagnostic Imaging: this compound may be used as a contrast agent, enhancing the visibility of certain tissues in imaging studies.
類似化合物との比較
Thorium dicarbonate is unique in its composition and properties compared to other thorium compounds. Some similar compounds include:
Thorium Dioxide (ThO2): A common thorium compound used in ceramics and nuclear reactors.
Thorium Nitrate (Th(NO3)4): Used in the production of thorium-based materials.
Thorium Fluoride (ThF4): Employed in various industrial applications.
特性
IUPAC Name |
thorium(4+);dicarbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.Th/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLZBWAGLRNNAY-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Th+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Th(CO3)2, C2O6Th | |
| Record name | thorium carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172502 | |
| Record name | Thorium dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19024-62-5 | |
| Record name | Thorium dicarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019024625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thorium dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thorium dicarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol](/img/structure/B1498614.png)

![3-[(E)-(3-carboxy-4-hydroxy-5-methylphenyl)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxy-2,4-dimethylbenzoic acid](/img/structure/B1498620.png)






